4-(4-Hydroxy-3-methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
4-(4-HYDROXY-3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of quinolones This compound is notable for its unique structure, which includes a quinoline core fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction is often carried out in the presence of catalysts such as pyridine and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinolones, and substituted quinolones, each with distinct chemical and physical properties.
Scientific Research Applications
4-(4-HYDROXY-3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Share a similar quinoline core but lack the oxazole ring.
4-Hydroxy-3-methoxyphenyl derivatives: Have similar functional groups but different core structures.
Uniqueness
The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its fused oxazole-quinoline structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H22N2O4/c1-10-16-17(11-5-6-13(23)15(7-11)25-4)18-12(21-19(16)26-22-10)8-20(2,3)9-14(18)24/h5-7,17,21,23H,8-9H2,1-4H3 |
InChI Key |
VAEBJCXHBDOHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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